N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-benzyl-N-methyl-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-15-7-6-10-17(11-15)25-20-18(12-23-25)19(21-14-22-20)24(2)13-16-8-4-3-5-9-16/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOVXPMGSPUYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-methyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative effects, particularly against various cancer cell lines. For instance, research has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. These compounds were found to reduce the activity of mTORC1, a key regulator of cell growth and proliferation, thereby inducing autophagy under basal conditions and impairing autophagic flux during nutrient refeeding periods .
Table 1: Biological Activity Summary
| Compound Structure | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MIA PaCa-2 | < 1 | mTORC1 inhibition; autophagy modulation |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Various | < 0.5 | Autophagy induction; mTORC1 inhibition |
The primary mechanism through which this compound exerts its biological effects appears to be through modulation of the mTOR pathway. By inhibiting mTORC1 activity, the compound promotes autophagy, which is crucial for cellular homeostasis and survival under stress conditions. This dual action—enhancing basal autophagy while disrupting autophagic flux—suggests its potential as a therapeutic agent in cancer treatment by targeting metabolic vulnerabilities in tumor cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity. For example:
- Substituents on the benzyl moiety can enhance binding affinity and selectivity for mTORC1.
- Alkyl groups at specific positions on the pyrazole ring have been linked to improved antiproliferative properties.
Table 2: Structure-Activity Relationships
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Benzyl | 1 | Increased potency |
| Methyl | 2 | Enhanced selectivity |
| Tolyl | 3 | Improved metabolic stability |
Case Studies
In a notable study, compounds derived from this compound were tested against various solid tumors. The results indicated that these compounds not only inhibited tumor growth but also induced apoptosis in cancer cells under nutrient-deprived conditions. The findings suggest that this class of compounds could serve as effective agents in cancer therapy by exploiting the metabolic stress experienced by tumor cells .
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Amine Position
The 4-amine group exhibits significant nucleophilic character, enabling substitution reactions with electrophilic reagents. Key reactions include:
Alkylation and Arylation
-
Reaction with alkyl/aryl halides under basic conditions yields secondary or tertiary amines. For example, treatment with benzyl bromide forms N,N-dibenzyl derivatives .
-
Aryl diazonium salts undergo coupling reactions to produce aryl-substituted analogs .
Acylation
-
Acetic anhydride or acyl chlorides acylate the amine group, forming stable amides. This reaction is pH-dependent, requiring anhydrous conditions .
Functionalization of the Pyrazolo Core
The pyrazolo[3,4-d]pyrimidine scaffold participates in cycloaddition and electrophilic substitution reactions:
Cyclization with Aldehydes
-
Condensation with aromatic aldehydes (e.g., benzaldehyde) forms arylidene derivatives via Knoevenagel-type reactions. For example:
Diazonium Salt Coupling
-
Reaction with diazonium chlorides (e.g., 4-nitrobenzenediazonium chloride) introduces aryl groups at the 3-position of the pyrazole ring, forming pyrazolo[3,4-d]pyridazines .
Reactivity with Heterocyclic Reagents
The compound undergoes annulation reactions to form fused heterocycles:
Reaction with Phenacyl Bromides
-
Phenacyl bromide derivatives react via nucleophilic attack at the pyrimidine nitrogen, forming thieno[3'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines .
Interaction with DMF-DMA
-
Dimethylformamide dimethyl acetal (DMF-DMA) facilitates enamine formation at the 5-position, enhancing electron density for further functionalization .
Synthetic Pathways and Optimization
The compound is synthesized through multi-step routes:
Stepwise Synthesis
-
Core Formation : Cyclocondensation of 5-aminopyrazole-4-carbonitriles with formamide yields the pyrazolo[3,4-d]pyrimidine backbone .
-
Chlorination : Treatment with POCl₃ introduces a chloro group at the 4-position .
-
Amine Substitution : Reaction with N-methylbenzylamine replaces the chloro group, forming the final product .
Optimized Conditions
| Step | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | Formamide, 200°C | 75–80 | |
| Chlorination | POCl₃, CH₂Cl₂, reflux | 85–90 | |
| Amine Substitution | N-methylbenzylamine, EtOH, reflux | 70–75 |
Comparative Reactivity with Analogues
The substituents on the pyrazolo core influence reactivity:
Industrial and Pharmacological Implications
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Kinase Inhibition
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are often optimized for kinase inhibition by tailoring substituents at the 1- and 3-positions:
1-Position Substitutions
- 1-Isopropyl group : In RET kinase inhibitors (e.g., compound 7a), the isopropyl group at the 1-position improved selectivity but reduced solubility compared to smaller alkyl groups .
3-Position Substitutions
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~349 g/mol) is comparable to derivatives like 1-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (245 g/mol), but higher than PP3 (negative control, ~215 g/mol), suggesting moderate solubility .
- LogP: The m-tolyl group’s hydrophobicity (LogP ~3.5 estimated) may improve membrane permeability relative to polar 3-phenoxymethyl derivatives (e.g., compound 7, LogP ~2.8) .
Q & A
Basic: What synthetic methodologies are commonly employed for pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of precursor amines with alkyl/aryl halides in solvents like dry acetonitrile or dichloromethane yields N-substituted derivatives . Reactions with isocyanates/isothiocyanates or substituted benzoyl chlorides under controlled conditions (e.g., reflux, inert atmosphere) are also common, followed by purification via recrystallization . Key characterization techniques include 1H NMR (to confirm substitution patterns) and IR spectroscopy (to identify functional groups like urea or thiourea) .
Basic: How are structural modifications introduced to enhance solubility or bioavailability?
Modifications at the N1 and N3 positions of the pyrazolo[3,4-d]pyrimidine core are critical. For instance:
- N1 substitution with hydrophobic groups (e.g., benzyl, isopropyl) improves kinase binding affinity .
- N3 substitution with polar moieties (e.g., phenoxymethyl) can enhance aqueous solubility .
Solvent choice during synthesis (e.g., DMSO for intermediates) and post-synthetic salt formation (e.g., hydrochloride salts) are practical strategies to improve compound handling .
Advanced: How can researchers resolve discrepancies in kinase inhibition data across studies?
Contradictions in IC50 values or selectivity profiles often arise from:
- Assay conditions : Variations in ATP concentrations (e.g., 10 μM vs. 100 μM) significantly affect inhibition potency .
- Kinase mutant models : Inhibitors like 1-NM-PP1 show reduced efficacy against wild-type kinases compared to engineered mutants .
- Structural analogs : Minor changes (e.g., cyclopentyl vs. tert-butyl groups) alter binding pocket interactions, as seen in RET kinase inhibitors .
To reconcile data, validate findings using orthogonal assays (e.g., cellular phosphorylation assays) and cross-reference structural analogs .
Advanced: What experimental strategies optimize selectivity for tyrosine kinases over off-target kinases?
- Hydrophobic extension : Introducing extended hydrophobic side chains (e.g., naphthylmethyl) improves selectivity by exploiting unique kinase pocket geometries .
- Bumped kinase inhibitors : Bulky substituents (e.g., tert-butyl) selectively inhibit mutant kinases with enlarged ATP-binding pockets .
- Kinome-wide profiling : Screen against panels of 50–100 kinases to identify selectivity outliers. For example, compound 7a in RET kinase studies showed >10-fold selectivity against CDK2 and CaMK II .
Advanced: How do scaffold variations (e.g., pyrazolo[3,4-d]pyrimidine vs. pyrrolo[2,3-d]pyrimidine) impact inhibitor efficacy?
- Pyrazolo[3,4-d]pyrimidine scaffolds exhibit strong ATP-competitive inhibition but may suffer from poor CNS penetration due to high polarity .
- Pyrrolo[2,3-d]pyrimidine analogs (e.g., TgCDPK1 inhibitors) demonstrate improved oral bioavailability and blood-brain barrier penetration, critical for CNS-targeted therapies .
Comparative studies using molecular docking and metabolic stability assays (e.g., liver microsomes) are essential to guide scaffold selection .
Basic: What analytical methods confirm the purity and identity of synthesized compounds?
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C19H18N5O for compound 7 in Zika virus inhibitors) .
- 1H/13C NMR : Assigns regiochemistry of substituents (e.g., benzyl vs. naphthylmethyl groups) .
- HPLC purity : Ensure >95% purity for biological testing, as impurities can skew IC50 results .
Advanced: How can researchers design assays to evaluate cellular efficacy without confounding cytotoxicity?
- MTT assays : Differentiate between kinase inhibition and general cytotoxicity by comparing cell viability at inhibitor concentrations ≤10 μM .
- Phosphorylation readouts : Use phospho-specific antibodies (e.g., pERK1/2) to confirm target engagement in cellular models, as demonstrated in MCF-7 breast cancer cells .
- Counter-screening : Test against unrelated kinases (e.g., EGFR, VEGFR) to rule off-target effects .
Advanced: What computational tools aid in predicting binding modes and optimizing lead compounds?
- Molecular docking (AutoDock, Glide) : Predict interactions with kinase ATP-binding pockets. For example, docking-guided design of RET kinase inhibitors identified critical hydrophobic interactions .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with inhibition potency to prioritize synthetic targets .
- MD simulations : Assess binding stability over 100-ns trajectories to refine substituent geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
